molecular formula C7H10O2 B2433937 tetrahydro-1H-cyclopenta[c]furan-5(3H)-one CAS No. 141283-36-5

tetrahydro-1H-cyclopenta[c]furan-5(3H)-one

Cat. No. B2433937
CAS RN: 141283-36-5
M. Wt: 126.155
InChI Key: YNDZEULKVPLNDE-UHFFFAOYSA-N
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Description

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one (THCP-5) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to have a wide range of biological and biochemical effects, and its potential applications have been explored in fields such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Catalysis

Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one and its derivatives have significant applications in the field of organic synthesis and catalysis. A notable example includes its use in the diastereoselective synthesis of complex molecular structures. For instance, Diao et al. (2017) demonstrated a palladium-catalyzed [2 + 2 + 1] cyclization process for the synthesis of tetrahydro-1H-cyclopenta[c]furans, highlighting the use of vinyl bromides as the C1 building block and achieving excellent diastereoselectivities (Diao et al., 2017).

Chiral Building Blocks in Synthesis

Al’mukhametov et al. (2018) described the synthesis of chiral building blocks conjugated with tetrahydro- and 2-oxotetrahydrofurans. These chiral compounds are essential in the synthesis of various organic molecules, demonstrating the versatility of this compound in creating synthetically valuable chiral compounds (Al’mukhametov et al., 2018).

Stereochemical Analysis

The compound has also been used in stereochemical studies. Nemoto et al. (2004) utilized a derivative of tetrahydro-1H-cyclopenta[c]furan for the chiral resolution and determination of the absolute configuration of 2-alkanols. This underscores its utility in the detailed stereochemical analysis of organic compounds (Nemoto et al., 2004).

Crystallography and Molecular Structure

In crystallography, Rugutt et al. (1999) studied a racemic strigol analogue at 100K, involving a derivative of tetrahydro-1H-cyclopenta[b]furan-2-one. This research contributes to understanding the molecular structure and crystallographic properties of such compounds (Rugutt et al., 1999).

Novel Synthetic Routes and Reactions

The compound has been central to developing novel synthetic routes and reactions. Muthusamy et al. (2005) reported a diastereoselective synthesis of cycloalkyl fused furan-3-ones, showcasing a unique approach in organic synthesis involving tetrahydro-2H-cyclopenta[b]furan-3(3aH)-one (Muthusamy et al., 2005).

properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZEULKVPLNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141283-36-5
Record name hexahydro-1H-cyclopenta[c]furan-5-one
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